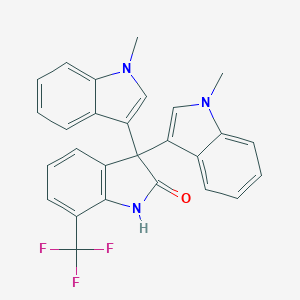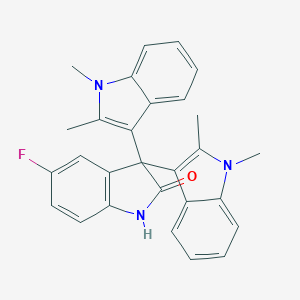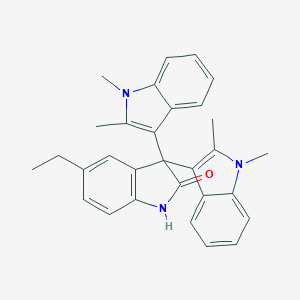![molecular formula C15H16N2OS B307468 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is also known as MPTP and has been studied for its biochemical and physiological effects. In
作用机制
The mechanism of action of 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone have been extensively studied. It has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. Additionally, this compound has been shown to cause oxidative stress and mitochondrial dysfunction in dopaminergic neurons.
实验室实验的优点和局限性
The advantages of using 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone in lab experiments include its ability to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the disease and develop potential treatments. However, the limitations of using this compound include its toxicity and the need for careful handling.
未来方向
There are several future directions for research involving 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone. One potential area of research is in the development of new treatments for Parkinson's disease. Additionally, this compound could be used to study the effects of oxidative stress and mitochondrial dysfunction on other neurological disorders. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other scientific fields.
Conclusion:
In conclusion, 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成方法
The synthesis of 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone involves the reaction of 4-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with benzaldehyde in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield the compound in good purity and yield.
科学研究应用
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone has been studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of neuroscience, where this compound has been used to induce Parkinson's disease in animal models. This has allowed researchers to study the disease and develop potential treatments.
属性
产品名称 |
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-[6-methyl-4-[(E)-2-phenylethenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C15H16N2OS/c1-10-14(11(2)18)13(17-15(19)16-10)9-8-12-6-4-3-5-7-12/h3-9,13H,1-2H3,(H2,16,17,19)/b9-8+ |
InChI 键 |
JEIRNADLEPAYAA-CMDGGOBGSA-N |
手性 SMILES |
CC1=C(C(NC(=S)N1)/C=C/C2=CC=CC=C2)C(=O)C |
SMILES |
CC1=C(C(NC(=S)N1)C=CC2=CC=CC=C2)C(=O)C |
规范 SMILES |
CC1=C(C(NC(=S)N1)C=CC2=CC=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(3-bromophenyl)-2-oxoethylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307386.png)

![2-[2-(2-Bromo-5-ethoxyphenyl)vinyl]-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307388.png)
![1-[10-bromo-6-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307389.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)
![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)


![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)


![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)